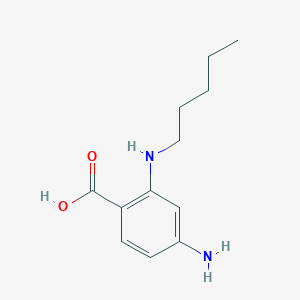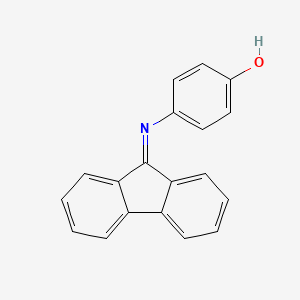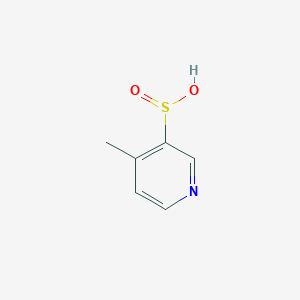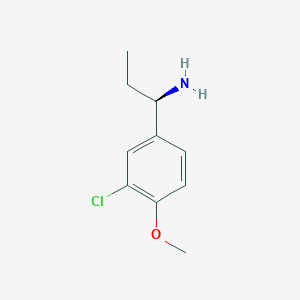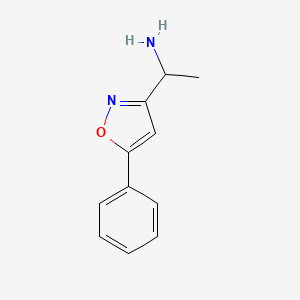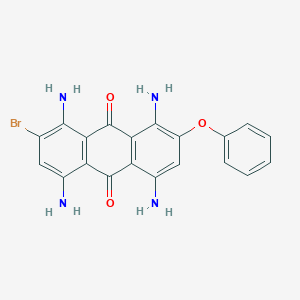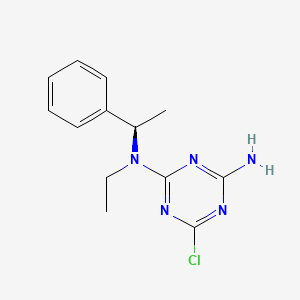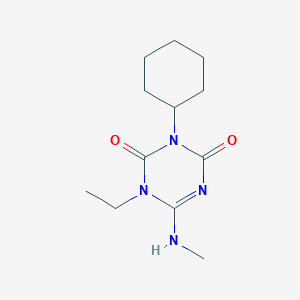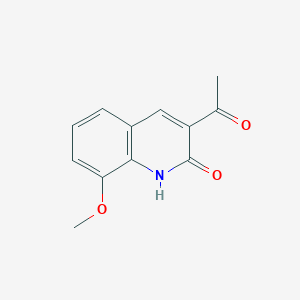![molecular formula C34H32O2S2 B13128560 1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 84674-66-8](/img/structure/B13128560.png)
1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione is an organic compound with the molecular formula C34H32O2S2 and a molecular weight of 536.747 g/mol . This compound is characterized by the presence of two tert-butylphenylsulfanyl groups attached to an anthracene-9,10-dione core. It is a derivative of anthraquinone, which is known for its applications in dyes and pigments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-tert-butylthiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the anthraquinone core to its corresponding dihydro derivative.
Substitution: The tert-butylphenylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives .
Applications De Recherche Scientifique
1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of 1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione: Similar structure but with different substitution pattern.
1,5-Bis[(4-ethylanilino)anthracene-9,10-dione: Contains ethylanilino groups instead of tert-butylphenylsulfanyl groups.
Uniqueness
1,5-Bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of tert-butyl groups enhances its stability and solubility in organic solvents, making it suitable for various applications .
Propriétés
Numéro CAS |
84674-66-8 |
|---|---|
Formule moléculaire |
C34H32O2S2 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
1,5-bis[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C34H32O2S2/c1-33(2,3)21-13-17-23(18-14-21)37-27-11-7-9-25-29(27)31(35)26-10-8-12-28(30(26)32(25)36)38-24-19-15-22(16-20-24)34(4,5)6/h7-20H,1-6H3 |
Clé InChI |
BBEQBQNWFVVYFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=C(C=C5)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
